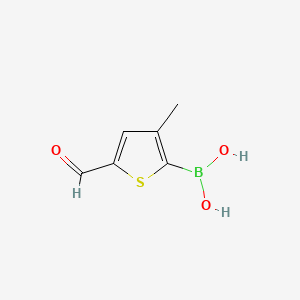

(5-Formyl-3-methylthiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formyl-3-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUPYAAIBNFFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674654 | |

| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-28-3 | |

| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Formyl-3-methylthiophen-2-yl)boronic acid (CAS 1072952-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

(5-Formyl-3-methylthiophen-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene ring functionalized with a boronic acid, a methyl group, and a reactive formyl (aldehyde) group, offers a unique combination of chemical handles for complex molecule synthesis. The boronic acid moiety makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] The aldehyde group provides a site for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and condensation reactions, further enhancing its synthetic utility. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, key reaction considerations, and its potential applications in the development of novel therapeutics and functional materials.

Physicochemical and Safety Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from supplier data and predictive models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1072952-28-3 | [6][7] |

| Molecular Formula | C₆H₇BO₃S | [7] |

| Molecular Weight | 169.99 g/mol | [7][8] |

| Appearance | White to off-white powder/crystal (typical for similar compounds) | Inferred |

| Boiling Point | 394.7 ± 52.0 °C (Predicted) | [7] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 7.31 ± 0.58 (Predicted) | ChemicalBook |

| Storage | 2-8°C, under inert atmosphere | [7] |

Safety and Handling:

Synthesis Pathway: A Theoretical Approach

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, suggesting it may be part of proprietary commercial production. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of functionalized thiophene boronic acids. A common strategy involves the initial synthesis of a halogenated thiophene precursor, followed by a lithium-halogen exchange and subsequent borylation.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Theoretical):

-

Bromination of 3-Methylthiophene: 3-Methylthiophene is selectively brominated at the 2-position using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) to yield 2-bromo-3-methylthiophene.

-

Formylation: The resulting 2-bromo-3-methylthiophene is then formylated at the 5-position. This can be achieved via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), or through a directed ortho-metalation approach. The latter would involve a lithium-halogen exchange at the 2-position, followed by quenching with DMF to introduce the formyl group at the 5-position, yielding 5-bromo-3-methylthiophene-2-carbaldehyde.

-

Lithium-Halogen Exchange: The crucial step for introducing the boron moiety involves a second lithium-halogen exchange. 5-Bromo-3-methylthiophene-2-carbaldehyde is dissolved in an anhydrous ethereal solvent like THF or diethyl ether and cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). A solution of n-butyllithium (n-BuLi) is then added dropwise to perform the exchange, generating a highly reactive lithiated thiophene intermediate.

-

Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, typically trimethyl borate (B(OMe)₃), at low temperature. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then subjected to an aqueous acidic workup (e.g., with dilute HCl). This hydrolyzes the boronate ester to afford the final product, this compound, which can then be purified by recrystallization or column chromatography.

Key Reactions and Mechanistic Considerations: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.[4] This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, including the aldehyde present in the title compound.

Generalized Suzuki-Miyaura Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: The vessel is sealed and purged with an inert gas. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is then added.

-

Reaction Execution: The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Mechanistic Workflow and Key Considerations:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical consideration when using heteroaryl boronic acids, particularly those with electron-withdrawing groups like the formyl group, is the potential for competitive protodeboronation.[10] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be promoted by aqueous basic conditions and elevated temperatures.

Strategies to Mitigate Protodeboronation:

-

Choice of Base: Using milder bases (e.g., K₃PO₄ or K₂CO₃) over stronger ones (e.g., NaOH) can be beneficial.

-

Anhydrous Conditions: In some cases, anhydrous conditions with a non-aqueous base (e.g., KF) can suppress this side reaction.

-

Highly Active Catalysts: Employing modern, highly active palladium catalysts and ligands can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[10]

-

Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help compensate for any loss due to this side reaction.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with potential biological activity or unique material properties.

1. Medicinal Chemistry and Drug Development:

Substituted thiophene rings are prevalent motifs in a wide range of pharmacologically active compounds. The ability to couple this specific thiophene core to other aromatic or heteroaromatic systems via Suzuki coupling opens avenues for the synthesis of novel drug candidates.[1][2][11]

-

Kinase Inhibitors: Many kinase inhibitors feature a bi-heteroaryl core. This boronic acid could be used to synthesize analogues of existing drugs or novel chemical entities targeting various protein kinases implicated in cancer and inflammatory diseases. For example, the related (5-formylfuran-2-yl)boronic acid is a key intermediate in the synthesis of the breast cancer drug Lapatinib.[12]

-

Antimicrobial Agents: The thiophene nucleus is a component of various antibacterial and antifungal agents. The formyl group on this building block can be further elaborated, for instance, through condensation with hydrazines or amines to generate hydrazones or Schiff bases, which are known pharmacophores in antimicrobial drug design.

-

CNS-Active Agents: Thiophene derivatives have been explored for their activity on central nervous system targets. This building block could be incorporated into scaffolds designed as receptor antagonists or enzyme inhibitors for neurological disorders.

2. Organic Materials Science:

Thiophene-based polymers and small molecules are at the forefront of organic electronics research due to their excellent charge-transport properties.[13][14][15]

-

Organic Semiconductors: The thiophene ring is electron-rich and can be a key component in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Suzuki coupling reactions using this boronic acid can be employed to create conjugated polymers or small molecules with tailored electronic properties.

-

Fluorescent Sensors: The aldehyde group can be used to anchor the thiophene unit to other systems to create fluorescent probes. For instance, condensation with an aniline derivative could yield a Schiff base whose fluorescence might be sensitive to specific analytes or environmental conditions like pH.

Conclusion

This compound is a high-potential synthetic intermediate characterized by its dual functionality. The boronic acid group provides a reliable handle for Suzuki-Miyaura cross-coupling, enabling the construction of complex bi-heteroaryl systems. Simultaneously, the strategically placed formyl group offers a versatile point for further chemical modification. While detailed experimental data for this specific molecule remains somewhat sparse in public literature, its utility can be confidently inferred from the well-established chemistry of analogous thiophene boronic acids. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and developing next-generation therapeutics and functional organic materials. Careful consideration of reaction conditions, particularly to mitigate potential side reactions like protodeboronation, will be key to unlocking its full synthetic potential.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available from: [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Available from: [Link]

-

Teasnet. (n.d.). Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Available from: [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

Semantic Scholar. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. Available from: [Link]

-

PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Available from: [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]

-

Bajza, I., & Nagy, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

ResearchGate. (2011). Biomedical applications of boronic acid polymers. Available from: [Link]

-

ResearchGate. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

-

ResearchGate. (n.d.). Coupling piperidenyl derivatives. (a) Addition of arylboronic acids... [Image]. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

Olsen, S., et al. (2018). Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. Available from: [Link]

-

ResearchGate. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. Available from: [Link]

-

Crysdot. (n.d.). This compound. Available from: [Link]

-

PubChem. (n.d.). (5-Methylthiophen-3-yl)boronic acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. PubMed Central. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [chemicalbook.com]

- 7. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of (5-Formyl-3-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(5-Formyl-3-methylthiophen-2-yl)boronic acid is a substituted thiophene derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene ring, a formyl group, and a boronic acid moiety, allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. The boronic acid group, in particular, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation. The formyl group provides a reactive handle for derivatization through reactions such as reductive amination, Wittig reactions, and condensations, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective use in research and development, from designing synthetic routes and optimizing reaction conditions to formulating new chemical entities.

I. Core Chemical and Physical Properties

A foundational understanding of the key chemical and physical identifiers of this compound is essential for any researcher. The following table summarizes these core properties. It is important to note that while some properties are well-established, others, such as the boiling point and pKa, are currently based on computational predictions and await experimental verification.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5-Formyl-3-methylthiophene-2-boronic acid | [1] |

| CAS Number | 1072952-28-3 | [1] |

| Molecular Formula | C₆H₇BO₃S | [1] |

| Molecular Weight | 169.99 g/mol | [1][2] |

| Appearance | White to off-white powder (typical for similar compounds) | General knowledge |

| Purity | Typically ≥95% | [1] |

| Predicted Boiling Point | 394.7 ± 52.0 °C | [2] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 7.31 ± 0.58 | [2] |

II. Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

A. Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 1-2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial as moisture can act as an impurity, and a fine powder ensures uniform packing and heat transfer.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into a calibrated melting point apparatus.

-

Place a calibrated thermometer in the apparatus to monitor the temperature accurately.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if a literature value for a similar compound is available, this can be used as a guide).

-

Decrease the heating rate to 1-2°C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

B. Solubility Profile

Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification (e.g., recrystallization), and formulation. The general principle of "like dissolves like" is a good starting point, suggesting that this polar molecule will have some solubility in polar solvents. Boronic acids can also exhibit acidic properties, potentially increasing their solubility in basic aqueous solutions.

-

Sample Preparation:

-

Weigh approximately 10 mg of this compound into a series of small test tubes.

-

-

Solvent Addition and Observation:

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% aqueous NaOH, 5% aqueous HCl).

-

Vortex or shake each tube vigorously for 30 seconds.

-

Allow the tubes to stand for at least 1 minute and observe.

-

Record the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A significant portion of the solid dissolves.

-

Insoluble: No noticeable dissolution of the solid.

-

-

Diagram: Solubility Testing Workflow

Sources

An In-Depth Technical Guide to the Synthesis of (5-Formyl-3-methylthiophen-2-yl)boronic acid

Foreword: The Strategic Importance of Heterocyclic Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, heterocyclic boronic acids have emerged as indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Among these valuable reagents, (5-Formyl-3-methylthiophen-2-yl)boronic acid holds a prominent position due to the convergence of a reactive boronic acid moiety, a versatile formyl group, and the unique electronic properties of the thiophene ring. This guide provides a comprehensive technical overview of a robust and efficient synthesis of this key intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the critical aspects of characterization and application, all grounded in established chemical principles.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most strategically approached from a commercially available and advanced intermediate, thereby streamlining the synthetic sequence and maximizing efficiency. Our retrosynthetic analysis identifies 2-bromo-3-methyl-5-formylthiophene as the ideal starting material. This precursor incorporates the required formyl and methyl functionalities at the desired positions on the thiophene ring, leaving the C2-position primed for the introduction of the boronic acid group.

The forward synthesis, therefore, hinges on a single, high-yielding transformation: a lithium-halogen exchange followed by borylation. This well-established methodology offers excellent regioselectivity and is tolerant of the aldehyde functionality at low temperatures.

Caption: Retrosynthetic approach for this compound.

II. The Core Synthesis: From Bromide to Boronic Acid

The conversion of 2-bromo-3-methyl-5-formylthiophene to the target boronic acid is achieved through a one-pot procedure involving two key steps: lithium-halogen exchange and subsequent reaction with a borate ester.

Step 1: Lithium-Halogen Exchange

This step utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to replace the bromine atom at the C2 position of the thiophene ring with a lithium atom. This reaction proceeds rapidly at low temperatures (e.g., -78 °C) and is highly efficient for aryl and heteroaryl bromides. The choice of a low temperature is critical to prevent side reactions, such as the attack of the organolithium reagent on the formyl group.

Step 2: Borylation and Hydrolysis

The resulting lithiated thiophene is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). This forms a boronate ester intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

(5-Formyl-3-methylthiophen-2-yl)boronic acid structural information

An In-Depth Technical Guide to (5-Formyl-3-methylthiophen-2-yl)boronic acid: A Bifunctional Building Block for Advanced Synthesis

Introduction

Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery. Their unique combination of stability, versatile reactivity, and generally low toxicity has established them as premier building blocks for constructing complex molecular architectures.[1][2] The significance of this compound class was underscored by the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, which paved the way for further therapeutic innovations.[1][3]

This guide focuses on This compound , a specialized reagent that offers dual functionality. It combines the well-established reactivity of an arylboronic acid—primarily for palladium-catalyzed cross-coupling reactions—with a reactive aldehyde group. This combination allows for the strategic introduction of a substituted thiophene moiety, a privileged scaffold in medicinal chemistry, while simultaneously providing a chemical handle for subsequent molecular elaboration. For researchers in pharmaceutical development and materials science, this reagent is a powerful asset for generating novel compounds with high efficiency and precision.

Core Structural and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use. The key identifiers and physicochemical data for this compound are summarized below.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1072952-28-3 | [5],[6],[4] |

| Molecular Formula | C₆H₇BO₃S | [5],[4] |

| Molecular Weight | 169.99 g/mol | [5],[4] |

| Boiling Point | 394.7 ± 52.0 °C (Predicted) | [4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.31 ± 0.58 (Predicted) | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere | [4] |

| InChI Key | LGUPYAAIBNFFDA-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

While specific synthetic preparations for this exact molecule are proprietary, a plausible and widely accepted pathway can be constructed based on established organometallic principles. The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate (organolithium or Grignard reagent) from an aryl halide, followed by quenching with a boron electrophile.

Plausible Synthetic Workflow

The synthesis would likely commence from a pre-functionalized thiophene, such as 2-bromo-5-formyl-3-methylthiophene.

Caption: General synthetic pathway for arylboronic acids.

Causality Behind Experimental Choices

-

Anhydrous & Inert Conditions: The organolithium intermediate is highly basic and pyrophoric. Strict exclusion of water and oxygen is mandatory to prevent protonolysis of the intermediate and ensure high yields.

-

Low Temperature: Halogen-metal exchange and the subsequent reaction with the borate ester are performed at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the thermally sensitive organometallic intermediate.

-

Trialkyl Borate as Electrophile: Trialkyl borates (like trimethyl or triisopropyl borate) are excellent boron electrophiles. Their reaction with the nucleophilic thienyllithium species forms a boronate ester intermediate.

-

Acidic Workup: The final step involves hydrolysis of the boronate ester with an aqueous acid to yield the desired boronic acid. This step must be carefully controlled to prevent protodeboronation, an undesired side reaction where the C-B bond is cleaved.[7]

Reactivity, Applications, and Strategic Value

The utility of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.

The Boronic Acid Moiety: Suzuki-Miyaura Coupling

The primary application of the boronic acid group is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures.[8]

-

Mechanism: The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

-

Strategic Value: This reaction allows for the precise and efficient coupling of the formyl-methyl-thiophene unit to a wide array of (hetero)aryl halides, providing access to complex molecular scaffolds that are central to many drug candidates.[8]

The Formyl Group: A Versatile Chemical Handle

The aldehyde functionality provides a secondary site for a host of classical organic transformations:

-

Reductive Amination: To install primary, secondary, or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively.

-

Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol.

This dual-reactivity makes the title compound an ideal building block for creating chemical libraries for high-throughput screening, as two points of diversity can be introduced from a single reagent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for using this compound in a Suzuki-Miyaura reaction.

Workflow Diagram

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology

-

Reagent Preparation:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)

-

Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

-

Reaction Setup (Self-Validating System):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

-

Causality: The order of addition of solids minimizes exposure of the air-sensitive catalyst to the atmosphere.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical self-validating step; a successful reaction depends on the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

-

Causality: Inert atmosphere prevents oxidative degradation of the catalyst.

-

-

Execution:

-

Via syringe, add the degassed solvent mixture to the flask.

-

Causality: Using degassed solvents prevents dissolved oxygen from interfering with the catalytic cycle.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

-

Structural Validation Data (Expected)

| Data Type | Expected Chemical Shift (δ, ppm) & Multiplicity | Assignment |

| ¹H NMR | ~9.8 (s, 1H) | Aldehyde proton (-CHO) |

| ~7.6 (s, 1H) | Thiophene proton (H4) | |

| ~2.4 (s, 3H) | Methyl protons (-CH₃) | |

| Broad singlet (2H, exchangeable) | Boronic acid protons (-B(OH)₂) | |

| ¹³C NMR | ~185 | Aldehyde carbonyl carbon (C=O) |

| ~145-150 | Thiophene carbons (C2, C3, C5) | |

| ~135 | Thiophene carbon (C4) | |

| ~15 | Methyl carbon (-CH₃) |

Note: The carbon attached to the boron (C2) may not be observed or may be very broad due to quadrupolar relaxation.

Safety and Handling

Based on data for analogous thiophene boronic acids, this compound should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10][11]

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[4]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemists. Its bifunctional nature—a boronic acid for robust C-C bond formation via Suzuki coupling and a formyl group for diverse derivatization—provides a strategic and efficient route to complex molecular targets. This dual reactivity, coupled with the importance of the thiophene scaffold in medicinal chemistry, makes it an essential reagent for researchers aiming to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

-

5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. [Link]

-

(5-Methylthiophen-3-yl)boronic acid | C5H7BO2S | CID 57737847 - PubChem. [Link]

-

Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Examples of boronic acids in pharmacologically relevant compounds - ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR [m.chemicalbook.com]

- 10. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (5-Methylthiophen-3-yl)boronic acid | C5H7BO2S | CID 57737847 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of (5-Formyl-3-methylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Formyl-3-methylthiophen-2-yl)boronic acid is a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent. However, like many boronic acids, its stability can be a critical factor in the success and reproducibility of synthetic protocols. This guide provides an in-depth understanding of the factors influencing the stability of this compound and offers best practices for its storage and handling to ensure its integrity and performance.

Chemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₆H₇BO₃S | [1][2] |

| Molecular Weight | 169.99 g/mol | [1][2] |

| Appearance | White to yellow or orange powder/crystal | [3] |

| CAS Number | 1072952-28-3 | [1][2][4] |

Core Principles of Boronic Acid Stability

The stability of arylboronic acids, including this compound, is governed by several key factors. Understanding these is crucial for maintaining the compound's purity and reactivity.

Susceptibility to Degradation

Arylboronic acids are prone to several degradation pathways:

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This process is often accelerated by the presence of aqueous or protic media, and its rate is highly dependent on pH.[5]

-

Oxidation: Boronic acids can undergo oxidative degradation, particularly in the presence of reactive oxygen species.[5][7] The thiophene ring in this compound may also be susceptible to oxidation.

-

Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[5] While this is often a reversible process, it can complicate stoichiometry and characterization.[5] Some commercial suppliers note that their products may contain varying amounts of the anhydride.[3]

Environmental Factors Influencing Stability

-

Moisture: Water can promote both hydrolysis of the boronic acid and protodeboronation. Boronic acids are known to be hygroscopic.[8]

-

Temperature: Elevated temperatures can accelerate the rates of all degradation pathways. Several suppliers recommend refrigerated or freezer storage.[9][10]

-

Light: Photolytic degradation can be a concern for some organic molecules. While specific data for this compound is limited, storage in the dark is a general best practice.[10]

-

Air (Oxygen): The potential for oxidation necessitates minimizing exposure to air.[11][12] Storage under an inert atmosphere is often recommended.[3][9][10][12]

Recommended Storage and Handling Workflow

To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is essential. The following workflow is recommended:

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways that can affect this compound:

Caption: Potential degradation pathways for this compound.

Protocol for a Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.

Objective: To identify the degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with UV (PDA) detector[13]

-

LC-MS system for peak identification[13]

-

NMR spectrometer[13]

-

pH meter

-

Calibrated oven and photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7]

-

Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all samples by a developed stability-indicating HPLC-UV method.[13] The method should be capable of separating the parent compound from all degradation products.

-

Characterize significant degradation products using LC-MS and NMR to elucidate their structures.[13]

-

Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | To minimize thermal degradation.[2][9][10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation.[3][12] |

| Light | Store in the dark (amber vial) | To prevent photolytic degradation. |

| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis and protodeboronation.[8] |

Conclusion

While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its effective use. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this important reagent. Adherence to the recommendations outlined in this guide will contribute to more reliable and reproducible synthetic outcomes.

References

-

Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2897-2902. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

PubChem. 5-Formyl-2-thiopheneboronic acid. [Link]

-

Forster, M. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 135-141. [Link]

-

Plamondon, L. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

American Chemical Society Publications. ASAP (As Soon As Publishable). [Link]

-

Eawag-BBD. Phenol Family Degradation Pathway Map. [Link]

-

ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

PubChem. (5-Methylthiophen-3-yl)boronic acid. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Formyl-3-thiopheneboronic acid. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

University of Bath's research portal. Boronic acid building blocks: tools for sensing and separation. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [amp.chemicalbook.com]

- 3. 5-Formyl-2-thiopheneboronic Acid | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 5-FORMYL-3-METHYLTHIOPHENE-2-BORONIC ACID | 1072952-28-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. laballey.com [laballey.com]

- 9. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]

- 10. (5-Methylthiophen-2-yl)boronic acid , 95% , 162607-20-7 - CookeChem [cookechem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. WERCS Studio - Application Error [assets.thermofisher.cn]

- 13. benchchem.com [benchchem.com]

Thiopheneboronic Acids: A Comprehensive Technical Guide to Synthesis and Application

Foreword: The Thiophene Moiety's Ascent in Modern Chemistry

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in the development of novel pharmaceuticals and organic electronics.[1] This guide provides an in-depth exploration of thiopheneboronic acids, versatile and indispensable reagents that serve as the primary gateway for incorporating the thiophene scaffold into complex molecular architectures. We will delve into the synthesis, handling, and diverse applications of these powerful building blocks, with a focus on providing actionable protocols and mechanistic insights for researchers at the forefront of chemical innovation.

Core Principles: Understanding Thiopheneboronic Acids

Thiopheneboronic acids are organoboron compounds characterized by a thiophene ring linked to a boronic acid functional group (-B(OH)₂). This functionality is the linchpin of their utility, enabling them to participate in a wide array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.

Physicochemical Properties and Stability Considerations

The stability and reactivity of thiopheneboronic acids are influenced by the position of the boronic acid group on the thiophene ring (2- or 3-position) and the presence of other substituents. They are typically white to off-white crystalline solids with moderate stability.[3] However, like many heteroaromatic boronic acids, they are susceptible to decomposition, primarily through protodeboronation.[4]

| Property | 2-Thiopheneboronic Acid | 3-Thiopheneboronic Acid | Reference(s) |

| CAS Number | 6165-68-0 | 6165-69-1 | [3] |

| Molecular Formula | C₄H₅BO₂S | C₄H₅BO₂S | [3] |

| Molecular Weight | 127.96 g/mol | 127.96 g/mol | [3] |

| Melting Point | 138-140 °C | 164-169 °C | [1] |

| Appearance | White to light yellow crystalline powder | White to light yellow crystal powder | [3] |

| Solubility | Soluble in methanol | Soluble in methanol | [3][5] |

| Storage | 2-8°C, store cold | Keep in dark place, sealed in dry, room temperature | [1] |

Note: Thiopheneboronic acids are sensitive to heat and humidity. Proper storage under inert atmosphere is crucial to maintain their integrity and reactivity.[1]

The Specter of Protodeboronation: A Critical Challenge

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of thiophene as a byproduct. Heteroaromatic boronic acids, including those of thiophene, are particularly prone to this decomposition pathway, which is often accelerated by high pH, elevated temperatures, and the presence of aqueous solvents.[4]

Strategies to mitigate protodeboronation are a central theme in the application of thiopheneboronic acids and will be discussed in detail in the context of specific reaction protocols.

Synthesis of Thiopheneboronic Acids: Foundational Protocols

The reliable synthesis of thiopheneboronic acids is the first step towards their successful application. The most common and scalable method involves the lithiation of a bromothiophene followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthesis of 2-Thiopheneboronic Acid

This protocol outlines the synthesis of 2-thiopheneboronic acid from 2-bromothiophene.

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add 2-bromothiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of triisopropyl borate (1.2 equiv) in anhydrous THF.

-

Slowly add the triisopropyl borate solution to the 2-lithiothiophene solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-thiopheneboronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford a white to off-white solid.[3]

Synthesis of 3-Thiopheneboronic Acid

The synthesis of 3-thiopheneboronic acid follows a similar procedure, starting from 3-bromothiophene.

Experimental Protocol:

-

Follow steps 1-7 as described for the synthesis of 2-thiopheneboronic acid, using 3-bromothiophene as the starting material.

-

Upon completion of the reaction, cool the mixture to 0°C and slowly add methanol (note: this is an exothermic reaction that releases hydrogen).

-

After stirring for 15 minutes, remove all solvent by distillation under reduced pressure to obtain a solid.

-

Dissolve the solid in 3M sodium hydroxide solution and wash with hexane.

-

Cool the aqueous layer to 0°C and acidify with concentrated hydrochloric acid to a pH ≤ 1, at which point 3-thiopheneboronic acid will precipitate as a white solid.

-

Extract the aqueous layer with ether, combine the organic phases, dry with magnesium sulfate, and filter.

-

Remove the solvent by distillation under reduced pressure to obtain 3-thiopheneboronic acid as a white solid.[6]

Caption: General workflow for the synthesis of thiopheneboronic acids.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prominent application of thiopheneboronic acids, enabling the formation of carbon-carbon bonds between the thiophene ring and various sp²-hybridized carbon atoms (e.g., aryl, vinyl, or other heteroaryl halides).[1]

General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[7]

-

Transmetalation: The organic group from the thiopheneboronic acid is transferred to the palladium center, displacing the halide. This step is typically base-mediated.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Catalysis: Leveraging Buchwald Ligands and Precatalysts

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald and coworkers (e.g., SPhos, XPhos), offer superior performance, especially for challenging substrates like heteroaryl chlorides.[8] The use of well-defined precatalysts, such as the G3 (third-generation) Buchwald precatalysts, provides enhanced air and moisture stability, improved reproducibility, and allows for lower catalyst loadings and shorter reaction times.[9]

| Catalyst System | Key Features | Typical Substrates | Reference(s) |

| Pd(PPh₃)₄ | Traditional, versatile catalyst. | Aryl bromides and iodides. | [8] |

| Pd(OAc)₂ / SPhos | Highly active for a broad range of substrates. | Aryl and heteroaryl chlorides and bromides. | [8] |

| XPhos Pd G3 | Air- and moisture-stable precatalyst, high activity. | Challenging aryl and heteroaryl chlorides. | [9] |

| tBuXPhos Pd G3 | Similar to XPhos Pd G3 with broad applicability. | Suzuki-Miyaura coupling reactions. | [9] |

Protocol: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-thienylboronic acid with an aryl bromide using a modern catalyst system. Optimization for specific substrates is often necessary.

Experimental Protocol:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), 3-thienylboronic acid (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene.[10]

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Beyond C-C Bonds: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines. Thiophene derivatives can participate in this reaction, providing access to a wide range of functionalized aminothiophenes, which are valuable intermediates in medicinal chemistry.[12]

Protocol: Buchwald-Hartwig Amination of a Bromothiophene with an Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromothiophene with an aniline.

Experimental Protocol:

-

To a dry Schlenk tube, add the bromothiophene (1.0 equiv), the aniline (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Thiopheneboronic Acids in Materials Science: Building Conjugated Polymers

Thiopheneboronic acids are crucial monomers in the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optical properties.[10] These polymers are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[13]

The Suzuki polycondensation, a polymerization variant of the Suzuki-Miyaura coupling, is a common method for synthesizing these materials. This typically involves the reaction of a dibrominated monomer with a bis(boronic acid) or bis(boronic ester) monomer.[14]

Protocol: Suzuki Polycondensation for a Thiophene-Containing Polymer

This protocol outlines a general procedure for the synthesis of a thiophene-containing conjugated polymer.

Experimental Protocol:

-

In a Schlenk flask, combine the dibromoaromatic monomer (1.0 equiv), the 2,5-thiophenediboronic acid or its ester derivative (1.0 equiv), and a palladium catalyst system (e.g., Pd₂(dba)₃ and a phosphine ligand, or a precatalyst).

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃) and a degassed solvent mixture (e.g., toluene/water).

-

Thoroughly degas the mixture by several freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere to reflux for 24-48 hours.

-

After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

-

Collect the polymer by filtration, wash it extensively with methanol and other solvents to remove residual catalyst and oligomers.

-

Dry the polymer under vacuum to obtain the final product.

Conclusion: An Enduring Legacy and a Bright Future

Thiopheneboronic acids are more than just chemical reagents; they are enablers of innovation. Their versatility in forming carbon-carbon and carbon-nitrogen bonds has had a profound impact on the synthesis of complex molecules, from life-saving drugs to cutting-edge electronic materials. As our understanding of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for utilizing these remarkable building blocks, further expanding the horizons of what is possible in organic synthesis.

References

-

RSC Publishing. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

-

PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

-

ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Retrieved from [Link]

-

Wiley Online Library. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

-

ResearchGate. (2017). Protodeboronation of 5-formyl-2-thiopheneboronic acid. Retrieved from [Link]

-

RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

RSC Publishing. (2019). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

ResearchGate. (2025). Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

RSC Publishing. (2019). The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative yields for Suzuki-Miyaura couplings of (A).... Retrieved from [Link]

-

National Institutes of Health. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]

-

Cambridge Open Engage. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (2018). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Retrieved from [Link]

-

Bloom Tech. (2023). What are the synthetic methods of 5-Acetyl-2-thiopheneboronic acid. Retrieved from [Link]

-

ResearchGate. (2009). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

-

RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

-

RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]

-

YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from [Link]

-

ACS Publications. (2024). Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Bohrium. (2022). Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Thiophene-based conjugated microporous polymers: synthesis, characterization and efficient gas storage. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

Sources

- 1. 2-Thienylboronic acid = 95.0 6165-68-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Thiopheneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Whitepaper: The Formyl Group as a Modulator of Thiopheneboronic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopheneboronic acids are indispensable building blocks in modern synthetic chemistry, particularly for the construction of heteroaromatic scaffolds found in pharmaceuticals and organic electronics. The introduction of a formyl group onto the thiophene ring profoundly alters the substrate's electronic and steric profile, presenting both unique challenges and synthetic opportunities. This guide provides an in-depth analysis of the formyl group's role in modulating the reactivity of thiopheneboronic acids. We will explore the fundamental electronic effects, the impact on the ubiquitous Suzuki-Miyaura cross-coupling reaction, the propensity for side reactions such as protodeboronation, and the strategic considerations required to achieve successful synthetic outcomes. This document is intended to serve as a technical resource for researchers, offering field-proven insights and actionable protocols to effectively harness the synthetic potential of these versatile reagents.

Introduction: The Thiophene Core and the Influence of Substitution

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for phenyl groups.[1][2] Thiopheneboronic acids serve as key intermediates for introducing this moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[3][4] Like any aromatic system, the reactivity of the thiophene ring and its appended functional groups is dictated by its substituents.

The formyl group (-CHO) is a particularly influential substituent due to its strong electron-withdrawing nature and its potential for intramolecular interactions. Its presence fundamentally alters the electron density distribution across the thiophene ring and at the boronic acid functional group, thereby controlling the kinetics and outcomes of subsequent transformations. Understanding these effects is paramount for designing robust and high-yielding synthetic routes.

The Duality of the Formyl Group: Electronic and Steric Effects

The formyl group modulates reactivity through a combination of powerful electronic withdrawal and moderate steric influence.

Electronic Effects: An Electron-Withdrawing Powerhouse

The formyl group deactivates the thiophene ring through two primary mechanisms: the inductive effect (-I) and the resonance (mesomeric) effect (-M). The electronegative oxygen atom pulls electron density through the sigma bond framework (inductive effect), while the carbonyl group delocalizes electron density from the ring via resonance.

This net electron withdrawal has several critical consequences:

-

Increased Boron Lewis Acidity: By pulling electron density away from the boronic acid moiety, the formyl group makes the boron atom more Lewis acidic. This can influence the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate, which is the active species in the transmetalation step of many cross-coupling reactions.[5]

-

Reduced Nucleophilicity: The overall electron-deficient nature of the aryl group makes the organoboronic acid a weaker nucleophile in the catalytic cycle. This can slow the rate of transmetalation, often necessitating more reactive catalysts or harsher reaction conditions.[6]

-

Modulation of Ring Position Reactivity: The formyl group directs electrophilic aromatic substitution and can influence the regioselectivity of other reactions.[7]

-

Enhanced Stability to Oxidation (in some contexts): While boronic acids are generally susceptible to oxidation, diminishing the electron density on the boron atom can enhance oxidative stability.[8] However, this effect is highly context-dependent and can be offset by other degradation pathways.

Diagram 2: Competing reaction pathways for formyl-thiopeneboronic acid.

Strategies for Successful Coupling

Overcoming these challenges requires a multi-faceted approach focused on accelerating the desired coupling relative to decomposition.

-

Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of highly active, electron-rich, and sterically bulky phosphine ligands is crucial. Ligands such as SPhos and XPhos, often employed as pre-formed palladium precatalysts (e.g., XPhos Pd G4), are highly effective. [6]These ligands promote faster rates of both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward and minimize the lifetime of intermediates susceptible to decomposition.

-

Base and Solvent Choice: The choice of base and solvent system is critical for both solubility and reactivity. A common system is a mixture of an organic solvent like dioxane with water. [6]The base (e.g., K₂CO₃, K₃PO₄) is not only required to activate the boronic acid to the boronate form but also influences the rate of protodeboronation. Anhydrous conditions using bases like potassium fluoride (KF) can sometimes be employed to suppress hydrolysis-related side reactions. [5]* Slow Addition: In some cases, the slow addition of the formyl-thiopeneboronic acid to the reaction mixture can maintain a low instantaneous concentration, minimizing side reactions like homocoupling or protodeboronation. [6]

Tabulated Data & Properties

A clear understanding of the physical properties of these reagents is essential for experimental design.

| Compound Name | Structure | CAS Number | Molecular Weight | Melting Point (°C) |

| 5-Formyl-2-thiopheneboronic acid | O=Cc1ccc(B(O)O)s1 | 4347-33-5 | 155.97 | Varies (often contains anhydride) |

| 2-Formyl-3-thiopheneboronic acid | O=Cc1c(B(O)O)ccs1 | 4347-31-3 | 155.97 | 167-193 [][10] |

| 4-Formyl-2-thiopheneboronic acid | O=Cc1csc(B(O)O)c1 | 252694-31-0 | 155.97 | N/A |

| 4-Formyl-3-thiopheneboronic acid | O=Cc1scc(B(O)O)c1 | 870362-73-7 | 155.97 | N/A |

Table 1: Properties of common formyl-thiopeneboronic acid isomers.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is adapted from methodologies proven to be effective for challenging couplings involving formyl-thiopeneboronic acids. [6] Reaction: Coupling of (5-Formylthiophen-2-yl)boronic acid with 4-Bromoanisole.

Diagram 3: Experimental workflow for a model Suzuki-Miyaura coupling reaction.

Materials:

-

(5-Formylthiophen-2-yl)boronic acid (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

XPhos Pd G4 (or other suitable precatalyst, 2 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (1.2 eq) and (5-formylthiophen-2-yl)boronic acid (1.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) and potassium carbonate (3.0 eq).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 1:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The exact ratio may require optimization to ensure sufficient solubility of all components. [6]5. Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde.

Causality and Trustworthiness: The choice of an advanced G4 precatalyst ensures efficient formation of the active Pd(0) species and promotes high catalytic turnover, which is essential for this challenging substrate. [6]Using a mixed aqueous-organic solvent system aids in dissolving both the organic substrates and the inorganic base. Monitoring is critical, as prolonged reaction times can increase the risk of protodeboronation or other decomposition pathways. This self-validating protocol ensures that progress is tracked, and the reaction is stopped once the desired transformation is complete.

Applications in Research and Development

The synthetic utility of formyl-thiopeneboronic acids is demonstrated by their use as key building blocks in the synthesis of high-value compounds.

-

Medicinal Chemistry: They are used to construct complex heterocyclic systems. For example, 2-formyl-3-thiopheneboronic acid is a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which have been investigated as potent PARP-1 inhibitors for cancer therapy. [10]* Materials Science: The thiophene moiety is a fundamental unit in conductive polymers and organic semiconductors. [11][12]Formyl-substituted thiopheneboronic acids are used to prepare phenanthro-dithiophene structures, which exhibit promising field-effect transistor properties. [10]The formyl group can be further elaborated to install other functionalities or to tune the electronic properties of the final material.

Conclusion

The formyl group is a powerful and versatile modulator of thiopheneboronic acid reactivity. Its strong electron-withdrawing character presents significant, yet surmountable, challenges in popular cross-coupling reactions like the Suzuki-Miyaura coupling. By understanding the underlying mechanistic principles—namely the reduced nucleophilicity of the boronic acid and the competing risk of protodeboronation—researchers can make informed decisions. The strategic selection of highly active palladium catalysts, appropriate bases, and optimized solvent systems is the key to success. The ability to reliably incorporate the formyl-thiophene motif opens avenues for the synthesis of novel therapeutics and advanced functional materials, making these reagents valuable assets in the synthetic chemist's toolbox.

References

-

Rainier, J. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

Various Authors. (1971-). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate Compilation. Available at: [Link]

-

Strømsodd, E.A. et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

-

Various Authors. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

-